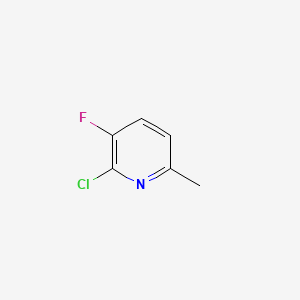

2-Chloro-3-fluoro-6-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDYLOGCMJAUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654061 | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-32-6 | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Significance

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

This compound, also known as 2-Chloro-3-fluoro-6-picoline, is a polysubstituted pyridine derivative. Its strategic arrangement of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring makes it a highly versatile and valuable building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, and the specific functional groups of this compound offer multiple, distinct reaction sites for molecular elaboration.[1]

The chlorine at the 2-position is susceptible to nucleophilic substitution, the fluorine at the 3-position can influence the electronic properties of the ring and participate in specific coupling reactions, and the methyl group at the 6-position can be functionalized or used for steric control. This multi-functional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

Key Identifiers:

-

Chemical Name: this compound

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a synthetic intermediate are critical for its handling, reaction optimization, and storage.[2] The data presented below has been aggregated from public chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Molecular Weight | 145.56 g/mol | [4][5] |

| Appearance | Light yellow crystal or solid | [2] |

| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Flash Point | 55.3 ± 25.9 °C | [2] |

| Purity | Typically ≥95-98% | [2][6] |

| SMILES | CC1=NC(=C(C=C1)F)Cl | [4][5] |

| InChIKey | BGDYLOGCMJAUHR-UHFFFAOYSA-N | [4][5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of halogenated pyridines often involves multi-step sequences starting from more common precursors. A prevalent strategy for introducing a fluorine atom onto an aromatic ring is through a diazotization-fluorination reaction (a variation of the Balz-Schiemann reaction). For this compound, a logical synthetic route begins with a suitable aminopyridine precursor.

A plausible and widely-used method involves the diazotization of 2-chloro-3-amino-6-methylpyridine. This process converts the primary amine into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a fluoride ion.

Caption: Synthetic workflow for this compound via diazotization.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established chemical transformations for similar compounds.[7][8] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety assessments.

-

Preparation: In a fluoropolymer reaction vessel, suspend the starting material, 2-chloro-3-amino-6-methylpyridine, in an excess of anhydrous hydrogen fluoride (HF) or a solution of tetrafluoroboric acid (HBF₄) at a low temperature (e.g., -10 to 0 °C). This is performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Anhydrous HF or HBF₄ serves as both the solvent and the fluoride source. The low temperature is critical to maintain the stability of the diazonium salt intermediate formed in the next step.

-

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) dissolved in a minimal amount of water or an organic nitrite like tert-butyl nitrite. Maintain the temperature below 5 °C during the addition.

-

Causality: The nitrite source reacts with the amine in the acidic medium to form the highly reactive diazonium salt. A slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent decomposition.

-

-

Fluoride Displacement: After the addition is complete, allow the mixture to stir at low temperature for a period (e.g., 1-2 hours) to ensure complete formation of the diazonium salt. Then, gently warm the reaction mixture. Nitrogen gas (N₂) will evolve as the diazonium group is displaced by the fluoride ion.

-

Causality: Heating provides the activation energy needed to overcome the stability of the diazonium salt, leading to the elimination of N₂ gas and the formation of the C-F bond.

-

-

Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice and neutralizing it with a base (e.g., NaHCO₃ or NH₄OH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. Its distinct reactive sites allow for sequential, controlled modifications to build complex target molecules.

-

Pharmaceutical Synthesis: The pyridine core is a cornerstone of many drugs. This intermediate can be used to synthesize compounds targeting a wide range of diseases. The chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce new functionalities, while the rest of the molecule can be elaborated through other reactions.[2][3]

-

Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, fungicides, and insecticides relies on novel molecular scaffolds. This compound serves as a starting point for creating derivatives with high biological activity and selectivity.[2]

Caption: Logical relationship of the core intermediate to downstream product classes.

Safety, Handling, and First Aid

Working with halogenated organic compounds requires strict adherence to safety protocols. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from closely related analogues like 6-chloro-3-fluoro-2-methylpyridine and 2-chloro-5-fluoro-6-methylpyridine provide a strong basis for hazard assessment.[9][10]

GHS Hazard Classification (Anticipated):

| Hazard Class | Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |

| Acute Toxicity, Oral (Potential) | Harmful if swallowed | H302 |

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 2-chloro-6-fluoro-3-methylpyridine | CAS#:1256834-63-5.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 374633-32-6.

- ChemUniverse. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE [P68864].

- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline.

- Organic Syntheses. (n.d.). Procedure.

- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]

- 4. This compound | C6H5ClFN | CID 40418623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 374633-32-6 [matrix-fine-chemicals.com]

- 6. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. fishersci.fi [fishersci.fi]

- 10. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

2-Chloro-3-fluoro-6-methylpyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-fluoro-6-methylpyridine

Introduction: Beyond the Structure

For the medicinal chemist and process development scientist, a molecule's identity extends far beyond its two-dimensional structure. The physical properties of an intermediate are the governing principles that dictate its behavior, from storage and handling to its reactivity and purification. This compound is a substituted pyridine derivative of increasing importance in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique arrangement of chloro, fluoro, and methyl substituents on the pyridine ring imparts specific reactivity, making it a valuable building block.[1][2]

This guide provides an in-depth examination of the core physical properties of this compound. We move beyond a simple listing of values to explain the causality behind how these properties are determined and why they are critical for practical application in a research and development setting. The protocols described herein are designed as self-validating systems, ensuring that the data generated is reliable and reproducible, a cornerstone of scientific integrity.

Part 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and its fundamental physical constants is the mandatory first step before its inclusion in any synthetic workflow. The following tables summarize the key identifiers and reported physical properties for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Chloro-3-fluoro-6-picoline | [1][4][5] |

| CAS Number | 374633-32-6 | [1][4][5] |

| Molecular Formula | C₆H₅ClFN | [4][5][6] |

| Molecular Weight | 145.56 g/mol | [4][6] |

| Canonical SMILES | CC1=NC(=C(C=C1)F)Cl | [4] |

| InChI Key | BGDYLOGCMJAUHR-UHFFFAOYSA-N | [4] |

Table 2: Summary of Physical Properties

| Property | Reported Value | Comments & Significance |

| Physical State | Solid, Light yellow crystal | [1][5] Dictates handling procedures (spatula vs. syringe) and dissolution requirements. |

| Purity | ≥98.0% | [1] High purity is essential for stoichiometric accuracy in reactions. |

| Melting Point | Not reported in surveyed literature. | Critical Data Gap. Must be determined experimentally before use. See Protocol 1. |

| Boiling Point | 167.8 ± 35.0 °C (at 760 mmHg) | [1] High uncertainty suggests this is a predicted value. Experimental verification is required for purification by distillation. |

| Density | ~1.3 g/cm³ | [1] Useful for calculating molar concentrations for reactions run neat or for process scale-up calculations. |

| Flash Point | 55.3 ± 25.9 °C | [1] High uncertainty. The value suggests the compound may be combustible, requiring careful heating. |

| Solubility | No specific data available. | Critical Data Gap. Must be determined experimentally to select appropriate reaction and purification solvents. See Protocol 2. |

Part 2: Experimental Determination of Key Physical Properties

The data gaps and high uncertainty in reported values for this compound necessitate experimental verification. The following protocols are standard, reliable methods for determining these critical properties in a research laboratory.

Protocol 1: Melting Point Determination via Capillary Method

Expertise & Rationale: The melting point is one of the most fundamental indicators of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, while a broad, depressed range suggests the presence of impurities. The capillary method is a standard technique requiring minimal sample. The rate of heating is critical; a slow ramp rate around the expected melting point is essential for accuracy.

Methodology:

-

Sample Preparation: Finely crush a small sample of the light yellow crystals[1] on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Aim for a packed sample height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

-

Precise Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Caption: Workflow for Melting Point Determination.

Protocol 2: Solubility Profile Assessment

Expertise & Rationale: A compound's solubility profile is paramount for its use as a synthetic reagent. It dictates the choice of reaction solvents, which in turn affects reaction kinetics, and informs the selection of solvent systems for chromatography and recrystallization. A systematic screen across solvents of varying polarity and functionality (protic vs. aprotic) is a cost-effective and scientifically rigorous approach.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents. A recommended starting set includes:

-

Protic Polar: Water, Methanol, Ethanol

-

Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Aprotic Non-polar: Hexanes, Toluene, Dichloromethane (DCM)

-

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled small vials.

-

Solvent Addition: Add the first selected solvent to a vial in 0.1 mL increments.

-

Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution. Record the volume of solvent required.

-

Classification: Categorize the solubility based on the volume of solvent needed to dissolve the 10 mg sample (e.g., <1 mL = Very Soluble, 1-10 mL = Soluble, >10 mL = Sparingly Soluble/Insoluble).

-

Repeat: Repeat steps 3-5 for each solvent in the panel.

Part 3: Practical Implications and Logical Relationships

The physical properties of this compound are not abstract numbers; they are direct inputs into the logic of experimental design.

-

Storage and Handling: As a solid, the compound is stable and easy to handle by weight. However, the reported flash point of ~55 °C[1] warrants caution. While the solid itself is not flammable, it should be stored away from ignition sources, and care should be taken when heating reactions containing it, especially if it sublimes.

-

Synthetic Utility: The choice of solvent, dictated by the solubility profile, is critical. For reactions involving this intermediate, a solvent in which it is highly soluble will allow for a homogeneous reaction, leading to more predictable kinetics and often cleaner outcomes. Its density (~1.3 g/cm³) is higher than many common organic solvents, which can be a factor in phase separation during aqueous workups.

The following diagram illustrates the relationship between the compound's intrinsic properties and its practical application.

Caption: Influence of Physical Properties on Application.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. While literature provides a foundational dataset, this guide emphasizes the role of the bench scientist in rigorously verifying these parameters. The determination of an accurate melting range and a comprehensive solubility profile are critical, non-negotiable steps prior to use. By treating these properties not as static facts but as experimentally determined variables, researchers can ensure reproducibility, optimize reaction conditions, and accelerate the development of the next generation of therapeutics and advanced materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline.

- ChemUniverse. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE [P68864].

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications.

- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]

- 4. This compound | C6H5ClFN | CID 40418623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine

<-4>

An Essential Building Block for Modern Chemistry

Abstract

This guide provides an in-depth technical overview of 2-Chloro-3-fluoro-6-methylpyridine (CAS No. 374633-32-6), a critical heterocyclic intermediate in the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into established synthetic methodologies with mechanistic insights, detail its significant applications, and outline robust analytical techniques for its characterization. Furthermore, this document provides essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development who utilize halogenated pyridines as versatile scaffolds for creating complex molecular architectures.

Introduction: The Significance of Halogenated Pyridines

Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic incorporation of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive handles for further chemical modification. This compound, also known as 2-Chloro-3-fluoro-6-picoline, is a prime example of such a functionalized building block. Its unique arrangement of chloro, fluoro, and methyl substituents offers distinct reactivity profiles, making it an invaluable starting material for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3] This guide serves as a senior-level resource, consolidating critical information to facilitate its effective and safe utilization in synthetic chemistry.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. These parameters govern reaction conditions, purification strategies, and handling procedures.

Key Properties Summary

The essential properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [4][5] |

| Molecular Weight | 145.56 g/mol | [4][5][6][7] |

| CAS Number | 374633-32-6 | [2][4][5] |

| Appearance | Light yellow crystal | [2] |

| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Flash Point | 55.3 ± 25.9 °C | [2] |

| IUPAC Name | This compound | [4][5] |

| InChI Key | BGDYLOGCMJAUHR-UHFFFAOYSA-N | [5] |

Structural Analysis

The structure of this compound features a pyridine ring substituted at key positions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a common strategy for introducing new functional groups. The fluorine atom at the 3-position modulates the electronic properties of the ring, influencing reactivity and potentially enhancing binding interactions in biological targets. The methyl group at the 6-position provides a site for potential further functionalization or can serve to sterically direct reactions.

Synthesis and Mechanistic Considerations

The synthesis of functionalized pyridines often involves multi-step sequences. While specific, proprietary industrial syntheses for this compound are not always public, general methodologies for preparing similar fluorinated pyridines provide a strong basis for its construction. A common conceptual approach involves the diazotization of an aminopyridine precursor in the presence of a fluoride source.

Illustrative Synthetic Pathway: The Balz-Schiemann Reaction

A plausible and widely understood method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which upon thermal decomposition, yields the corresponding fluoro-aromatic compound.

Conceptual Workflow:

-

Starting Material: A suitable precursor, such as 2-chloro-3-amino-6-methylpyridine, is required.

-

Diazotization: The amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid with a non-nucleophilic counterion, typically fluoroboric acid (HBF₄), at low temperatures (0-5 °C). This forms the intermediate diazonium fluoroborate salt.

-

Fluorination: The isolated diazonium salt is then carefully heated. This induces the decomposition of the salt, releasing nitrogen gas and forming the C-F bond to yield this compound.

Causality Explanation: The choice of fluoroboric acid is critical; it serves as both the acid catalyst for diazotization and the source of the fluoride counterion. The low temperature is essential to maintain the stability of the diazonium salt, which can be explosive if not handled correctly. The thermal decomposition step is an intramolecular nucleophilic substitution on the aromatic ring.

Caption: Conceptual synthesis via the Balz-Schiemann reaction.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its utility as a versatile intermediate.[2] Its distinct reactive sites allow for selective and sequential modifications, making it a foundational element in the synthesis of highly complex target molecules.

-

Pharmaceutical Synthesis: As a key pharmaceutical intermediate, this compound is crucial for the efficient synthesis of Active Pharmaceutical Ingredients (APIs).[3] The pyridine scaffold is a privileged structure in drug design, and the specific halogenation pattern of this molecule allows for the construction of novel drug candidates for various therapeutic areas.[1][2][8]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this building block is used in the creation of advanced agrochemicals.[2][3] Its derivatives can be developed into potent and selective herbicides, fungicides, or insecticides.

Exemplary Reaction: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the fluorine atom. This allows for the straightforward introduction of various nucleophiles (e.g., amines, alcohols, thiols).

Caption: General workflow for creating derivatives via SNAr.

Analytical Characterization Protocols

To ensure the identity, purity, and quality of this compound, a suite of analytical methods must be employed. These protocols form a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight and assess purity by separating the analyte from volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to a temperature of 250 °C.

-

Separation: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Detection: The mass spectrometer will scan a mass range (e.g., 40-300 m/z).

-

-

Expected Result: A primary peak at a specific retention time corresponding to the compound. The mass spectrum for this peak should show a molecular ion [M]⁺ at m/z 145 and a characteristic [M+2]⁺ peak at m/z 147 (approx. 1/3 the intensity) due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by probing the ¹H, ¹³C, and ¹⁹F nuclei.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).

-

-

Expected Result:

-

¹H NMR: Signals corresponding to the methyl protons and the two aromatic protons on the pyridine ring.

-

¹³C NMR: Six distinct signals for the six carbon atoms in the molecule.

-

¹⁹F NMR: A signal corresponding to the single fluorine atom, likely showing coupling to adjacent protons.

-

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety.

Hazard Identification

Based on data for similar compounds, this compound should be handled as a hazardous substance.

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It may be harmful if swallowed, in contact with skin, or if inhaled.[9]

-

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][10]

-

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

Storage

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed to prevent moisture ingress and evaporation.[9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern provides a versatile platform for constructing complex molecular targets through well-understood reaction mechanisms like nucleophilic aromatic substitution. A comprehensive understanding of its physicochemical properties, coupled with robust analytical validation and stringent adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this important building block into their synthetic programs.

References

- PubChem. This compound.

- PubChem. 6-Chloro-3-fluoro-2-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline. [Link]

- ChemUniverse. 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE. [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Chemsrc. 2-chloro-6-fluoro-3-methylpyridine. [Link]

- Pipzine Chemicals. 2-Chloro-3-fluoro-5-methylpyridine. [Link]

- Google Patents. Preparing method of 2-chloro-3-fluoropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

- Matrix Fine Chemicals. This compound. [Link]

- Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. RSC Medicinal Chemistry. [Link]

- Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H5ClFN | CID 40418623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 374633-32-6 [matrix-fine-chemicals.com]

- 6. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 2-Chloro-3-fluoro-5-methylpyridine | Chemical Properties, Applications & Safety Data | Reliable China Manufacturer [pipzine-chem.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine: Structure, Properties, and Applications

Abstract and Introduction

Halogenated pyridines are a cornerstone of modern synthetic chemistry, serving as highly versatile building blocks for complex molecular architectures. Their unique electronic properties and predictable reactivity patterns make them indispensable in the fields of medicinal chemistry and agrochemical development. Within this important class of compounds, 2-Chloro-3-fluoro-6-methylpyridine (CAS No: 374633-32-6) has emerged as a particularly valuable intermediate.

This technical guide provides an in-depth analysis of this compound, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and key applications. The strategic placement of its chloro, fluoro, and methyl substituents creates a unique reactivity profile that is highly sought after by researchers and process chemists for the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and official naming convention is fundamental to scientific communication and reproducibility.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name systematically describes a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a fluorine atom, and at the 6-position with a methyl group. A common synonym for this compound is 2-Chloro-3-fluoro-6-picoline.

The structural arrangement of these functional groups is critical to the molecule's utility, influencing its steric and electronic properties, which in turn dictate its reactivity in subsequent synthetic steps.

Caption: Chemical structure of this compound.

Synonyms for 2-Chloro-3-fluoro-6-methylpyridine

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its functionality and potential for selective modification. This compound stands as a premier example of a heterocyclic building block, engineered with a specific arrangement of substituents that offer a powerful toolkit for the synthetic chemist. Its pyridine core is a common motif in biologically active compounds, and the strategic placement of chloro, fluoro, and methyl groups imparts a unique reactivity profile crucial for constructing complex molecular architectures.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple datasheet, we will explore the causality behind its synthetic utility, present a practical experimental workflow, and contextualize its role in the development of next-generation chemical entities.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. This compound is identified by several names and codes, with its key properties summarized below.

Structural and Identity Data

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Chloro-3-fluoro-6-picoline | [1][5] |

| CAS Registry No. | 374633-32-6 | [3][4] |

| Molecular Formula | C₆H₅ClFN | [3][4] |

| Molecular Weight | 145.56 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid/crystal | [1][5] |

| Boiling Point | 167.8 ± 35.0 °C (at 760 mmHg) | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 55.3 ± 25.9 °C | [1] |

| InChIKey | BGDYLOGCMJAUHR-UHFFFAOYSA-N | [4] |

| Storage | Store at 2-8°C under inert gas |[5] |

Part 2: The Synthetic Rationale: A Tale of Three Substituents

As application scientists, we move beyond simply listing properties to understanding why a molecule is designed a certain way. The synthetic value of this compound arises from the deliberate electronic and steric interplay of its three functional groups.

-

The Chloro Group (Position 2): The Leaving Group. The chlorine atom at the C2 position, alpha to the ring nitrogen, is the primary site for reactivity. It serves as an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This is the most common and powerful method for functionalizing such heterocycles, allowing for the introduction of a vast array of nucleophiles (N-, O-, S-, and C-based).[6]

-

The Fluoro Group (Position 3): The Activator. The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect polarizes the pyridine ring, making the C2 position more electrophilic and thus significantly more susceptible to nucleophilic attack. This activation is critical for achieving high yields and mild reaction conditions in SₙAr processes.[6]

-

The Methyl Group (Position 6): The Modulator. The electron-donating methyl group at C6 serves two purposes. First, it modulates the overall electronics of the ring, subtly influencing reactivity. Second, and more critically, it provides a steric handle that can direct the conformation of molecules derived from this scaffold, which is often a key factor in optimizing binding affinity in drug candidates. It also blocks reaction at that site, ensuring regioselectivity.

This triad of substituents creates a self-validating system for regioselective synthesis. Chemists can reliably target the C2 position for modification while the rest of the molecule remains intact, a cornerstone of efficient and predictable multi-step synthesis.

Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of this compound, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool for creating C-C bonds and is widely used in drug discovery to couple heterocyclic halides with aryl or vinyl boronic acids.

Objective:

To synthesize 2-Aryl-3-fluoro-6-methylpyridine by coupling this compound with a generic arylboronic acid.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen because palladium can efficiently cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for this cross-coupling reaction.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.

-

Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inerting: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Workflow Visualization

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 4: Applications in Drug Discovery

Halogenated pyridines are indispensable building blocks in medicinal chemistry.[7][8] this compound is particularly valuable as a starting point for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. By replacing the C2-chloro group with various amines, alcohols, thiols, or carbon nucleophiles, researchers can systematically probe the binding pocket of a biological target, such as a protein kinase.

For instance, a lead compound containing the 3-fluoro-6-methylpyridine core might show moderate inhibitory activity against a cancer-related kinase. Using the Suzuki protocol described above, chemists can synthesize dozens of analogues where the C2 position is decorated with different aryl groups to enhance potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway

Caption: Inhibition of a kinase pathway by a drug derived from the pyridine scaffold.

Part 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, the general precautions for halogenated pyridines apply.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

Table 2: GHS Hazard Information (Representative)

| Hazard Class | Statement | Precautionary Codes (Examples) |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar halogenated pyridine compounds and should be used for guidance only. Always refer to the vendor-specific SDS.

Conclusion

This compound is more than just an intermediate; it is a carefully designed tool for chemical innovation. Its value lies in the predictable and selective reactivity conferred by its unique substitution pattern, enabling chemists to efficiently build molecular complexity. For professionals in drug discovery and agrochemical development, this compound serves as a reliable and versatile scaffold for creating novel, high-value molecules. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full synthetic potential.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 374633-32-6.

- PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline.

- Organic Syntheses. (n.d.). Procedure for the Synthesis of N-Aryl Amides.

- Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloro-6-fluoropyridine: Synthesis, Properties, and Pharmaceutical Intermediate Applications.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.

- Toste, F. D., & Miller, S. J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9918–9927.

- Al-Zahrani, M. A., Al-Ghamdi, K. M., & El-Faham, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4174.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5ClFN | CID 40418623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 374633-32-6 [matrix-fine-chemicals.com]

- 5. 2-Chloro-3-fluoro-6-picoline CAS#: 374633-32-6 [amp.chemicalbook.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-picoline: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal and agrochemical development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless therapeutic agents and specialized chemicals. Among these, 2-Chloro-3-fluoro-6-picoline (CAS: 374633-32-6) has emerged as a highly valuable and versatile building block.[1][2] Its unique arrangement of a chloro, fluoro, and methyl substituent on the pyridine ring imparts a nuanced reactivity profile, enabling chemists to forge complex molecular architectures with high precision.[1][3]

This guide serves as a comprehensive technical resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into the compound's properties, reactivity, and practical applications. We will explore the causality behind its synthetic utility and provide validated protocols, empowering scientists to leverage this key intermediate in their pursuit of innovation.

Section 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The identity and key physical characteristics of 2-Chloro-3-fluoro-6-picoline are summarized below. The presence of both electron-withdrawing halogens and an electron-donating methyl group creates a unique electronic environment on the pyridine ring, which is central to its reactivity.

Table 1: Chemical Identifiers for 2-Chloro-3-fluoro-6-picoline

| Identifier | Value |

| IUPAC Name | 2-chloro-3-fluoro-6-methylpyridine[4][5] |

| Common Synonym | 2-Chloro-3-fluoro-6-picoline[4][5] |

| CAS Number | 374633-32-6[1][2][4] |

| Molecular Formula | C₆H₅ClFN[4][5] |

| Molecular Weight | 145.56 g/mol [4][5] |

| InChIKey | BGDYLOGCMJAUHR-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white to light yellow solid/crystal | [1][4] |

| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 55.3 ± 25.9 °C | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Section 2: Reactivity Profile and Key Transformations

The synthetic utility of 2-Chloro-3-fluoro-6-picoline stems from its distinct reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), the methyl group at the 6-position can be oxidized or functionalized, and the pyridine ring itself can undergo various transformations. The electronic push-pull nature of the substituents dictates the regioselectivity and feasibility of these reactions.

Section 3: Applications in Drug Discovery

The true value of 2-Chloro-3-fluoro-6-picoline is realized in its application as a foundational element for complex, biologically active molecules. Halogenated pyridines are prevalent in pharmaceuticals because the halogens can serve as handles for further reactions and can modulate key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity to protein targets. [3][6] A notable example is its use as the key starting material for synthesizing modulators of the GABA-A receptor, which are targets for treating various neurological and psychiatric disorders. [7]The synthesis leverages the carboxylic acid derivative described in the previous section for subsequent amide bond formation, a cornerstone reaction in medicinal chemistry.

Section 4: Analytical Characterization and Quality Control

Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic techniques is employed for the quality control of 2-Chloro-3-fluoro-6-picoline. While a dedicated spectrum is not publicly available, the expected data can be reliably predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 2-Chloro-3-fluoro-6-picoline

| Technique | Expected Features | Rationale |

| ¹H NMR | Singlet (~2.5 ppm, 3H); Two doublets or multiplets in the aromatic region (~7.0-8.0 ppm, 2H). | The methyl group protons are isolated. The two aromatic protons will show coupling to each other and to the fluorine atom. |

| ¹³C NMR | Peak ~15-25 ppm (CH₃); Multiple peaks in the aromatic region (~110-160 ppm). | The methyl carbon appears upfield. Aromatic carbons will be split due to coupling with the fluorine atom (C-F coupling). |

| IR Spectroscopy | ~2900-3000 cm⁻¹ (C-H sp³ stretch); ~3000-3100 cm⁻¹ (C-H sp² stretch); ~1550-1600 cm⁻¹ (C=C/C=N ring stretch); ~1000-1200 cm⁻¹ (C-F stretch); ~600-800 cm⁻¹ (C-Cl stretch). | Key functional group vibrations confirm the presence of the methyl group, pyridine ring, and halogen substituents. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 145; Isotope peak (M+2) at m/z 147 with ~1/3 the intensity of M⁺. | The M⁺ peak confirms the molecular weight. The characteristic 3:1 isotopic pattern for chlorine is a definitive diagnostic feature. |

Section 5: Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 2-Chloro-3-fluoro-6-picoline. The available GHS data indicates it is an irritant. [8] Table 4: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. [9][10]* Handling Practices: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. [1][9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage. [4][9]Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [4]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [9]* Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.

-

Conclusion

2-Chloro-3-fluoro-6-picoline is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, stemming from the strategic placement of its functional groups, provides chemists with a reliable and versatile platform for constructing novel molecules. By understanding its chemical properties, reactivity, and safety requirements, researchers can confidently and effectively integrate this powerful intermediate into their synthetic programs, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

- Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline. NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding the Market and Industrial Applications of 2-Chloro-3-Fluoro-6-Picoline. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-3-Fluoro-6-Picoline: A Key Pharmaceutical Intermedi

- 2-Chloro-3-fluoro-6-picoline CAS#: 374633-32-6. ChemicalBook.

- 2-Chloro-3-fluoro-6-picoline | 374633-32-6. ChemicalBook.

- This compound | C6H5ClFN | CID 40418623. PubChem.

- 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376. PubChem.

- SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine. Fisher Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-6-(trifluoromethyl)pyridine. ChemicalBook.

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-3-fluoro-6-picoline CAS#: 374633-32-6 [amp.chemicalbook.com]

- 5. This compound | C6H5ClFN | CID 40418623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 8. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-3-fluoro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-3-fluoro-6-methylpyridine. In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy and empirical data from analogous substituted pyridines to offer a robust interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by elucidating the impact of substituent effects and spin-spin coupling on the chemical shifts and multiplicity of the protons in this molecule.

Introduction: The Structural and Spectroscopic Context of this compound

This compound is a substituted pyridine of interest in various chemical research domains, including agrochemicals and pharmaceuticals. The strategic placement of a chloro, fluoro, and methyl group on the pyridine ring results in a unique electronic environment that is reflected in its spectroscopic properties. Understanding the ¹H NMR spectrum is paramount for the structural verification and purity assessment of this compound.

The pyridine ring is an aromatic system, and its proton chemical shifts are influenced by the diamagnetic ring current, resulting in signals typically appearing in the downfield region of the spectrum (7.0-9.0 ppm). The electronic effects of the substituents—chloro, fluoro, and methyl groups—further modulate the chemical shifts of the remaining ring protons. Additionally, the presence of a fluorine atom introduces heteronuclear spin-spin coupling (H-F coupling), which can often be observed over multiple bonds and even through space, leading to more complex splitting patterns.

This guide will systematically deconstruct the expected ¹H NMR spectrum of this compound by:

-

Analyzing the electronic effects of each substituent on the pyridine ring.

-

Predicting the chemical shifts of the aromatic and methyl protons based on data from analogous compounds.

-

Elucidating the expected spin-spin coupling patterns, including proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Providing a simulated spectrum and a detailed interpretation of the anticipated signals.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents three distinct proton environments, which will give rise to three signals in the ¹H NMR spectrum: two aromatic protons (H-4 and H-5) and one methyl group (CH₃).

Substituent Effects on Chemical Shifts

The chemical shifts of the aromatic protons in pyridine are significantly influenced by the electronic nature of the substituents.[1][2]

-

Chlorine (at C-2): Chlorine is an electronegative atom that withdraws electron density through induction, deshielding nearby protons. It can also donate electron density through resonance, but the inductive effect is generally dominant for halogens in aromatic systems.

-

Fluorine (at C-3): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, leading to significant deshielding of adjacent protons. Like chlorine, it can also donate electron density via resonance.

-

Methyl Group (at C-6): The methyl group is a weak electron-donating group through induction and hyperconjugation, which tends to shield the protons on the ring, causing an upfield shift.

Based on these effects and data from analogous compounds (see Table 1), we can predict the approximate chemical shifts for the protons in this compound.

Predicted Chemical Shifts and Multiplicities

Table 1: ¹H NMR Data for Analogous Substituted Pyridines

| Compound | H-4 (ppm) | H-5 (ppm) | Methyl (ppm) | Reference |

| 2-Chloropyridine | ~7.32 | ~7.23 | - | [3] |

| 2-Fluoropyridine | ~7.18 | ~6.93 | - | [4] |

| 3-Fluoropyridine | ~7.40 (H-4) | ~7.30 (H-5) | - | [5][6][7][8] |

| 2-Chloro-6-methylpyridine | ~7.50 (H-4) | ~7.00 (H-3, H-5) | ~2.50 | [9][10] |

| Pyridine | ~7.66 (γ-H) | ~7.28 (β-H) | - | [11][12] |

Considering the combined electronic effects in this compound:

-

H-4: This proton is ortho to the electron-withdrawing fluorine at C-3 and meta to the electron-withdrawing chlorine at C-2 and the electron-donating methyl group at C-6. The strong deshielding effect of the fluorine atom is expected to be dominant, shifting this proton significantly downfield.

-

H-5: This proton is meta to the fluorine at C-3 and the chlorine at C-2, and ortho to the electron-donating methyl group at C-6. The shielding effect of the methyl group will likely counteract some of the deshielding from the halogens, resulting in a more upfield chemical shift compared to H-4.

-

CH₃: The methyl group protons will appear as a singlet (in the absence of long-range coupling to the aromatic protons) in the typical aliphatic region, slightly downfield due to its attachment to the aromatic ring.

Predicted Signals:

-

H-4: Expected to be the most downfield aromatic proton, likely in the range of 7.6-7.8 ppm .

-

H-5: Expected to be upfield relative to H-4, likely in the range of 7.1-7.3 ppm .

-

CH₃: Expected to appear in the range of 2.5-2.6 ppm .

Spin-Spin Coupling: A Deeper Look

The multiplicity of the signals for H-4 and H-5 will be determined by both H-H and H-F coupling.[13]

-

³J(H-4, H-5) (ortho coupling): The coupling between adjacent protons on a pyridine ring is typically in the range of 4-6 Hz.

-

⁴J(H-4, F-3) (meta coupling): The through-bond coupling between a proton and a fluorine atom three bonds away is generally observed and is typically in the range of 4-8 Hz.

-

⁵J(H-5, F-3) (para coupling): The through-bond coupling over five bonds is smaller, usually in the range of 1-3 Hz.

-

Through-space H-F coupling: It is also possible that there is through-space coupling between the fluorine at C-3 and the methyl protons at C-6 if they are in close proximity in certain conformations. This type of coupling is highly dependent on the molecular geometry.[14][15][16][17]

Expected Multiplicities:

-

H-4: This proton will be split by H-5 into a doublet, and further split by the fluorine at C-3 into another doublet. This will result in a doublet of doublets (dd) .

-

H-5: This proton will be split by H-4 into a doublet, and further split by the fluorine at C-3 into another doublet (though with a smaller coupling constant). This will also result in a doublet of doublets (dd) .

-

CH₃: This signal is expected to be a singlet . Any long-range coupling to H-5 or through-space coupling to F-3 would likely only result in slight broadening of the peak.

Simulated Spectrum and Interpretation

The following table summarizes the predicted ¹H NMR data for this compound.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.7 | dd | ³J(H-H) = 5.0, ⁴J(H-F) = 7.0 |

| H-5 | 7.2 | dd | ³J(H-H) = 5.0, ⁵J(H-F) = 2.0 |

| CH₃ | 2.55 | s | - |

Caption: Predicted ¹H NMR spectral parameters for this compound.

Experimental Considerations

To experimentally verify the predicted spectrum, the following protocol is recommended:

4.1. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

4.2. NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion and resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the H-F couplings, a ¹⁹F-decoupled ¹H NMR experiment can be performed. In this experiment, the H-4 and H-5 signals would collapse from doublet of doublets to simple doublets.

-

Two-dimensional correlation spectroscopy (COSY) can be used to confirm the coupling between H-4 and H-5.

Caption: Recommended experimental workflow for the NMR analysis.

Conclusion

This technical guide provides a detailed, theory-backed prediction of the ¹H NMR spectrum of this compound. The analysis highlights the significant influence of the chloro, fluoro, and methyl substituents on the chemical shifts of the aromatic protons. Furthermore, the guide emphasizes the importance of considering both H-H and H-F spin-spin couplings to accurately predict the multiplicity of the signals. The provided simulated data and experimental workflow offer a solid foundation for any researcher working with this compound, enabling confident structural elucidation and characterization.

References

- Journal of the American Chemical Society. Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Link]

- Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

- PubChem. 3-Fluoropyridine. [Link]

- PubChem. 2-Chloropyridine. [Link]

- PMC. Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]

- SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

- SpectraBase. 2-Fluoropyridine - Optional[1H NMR] - Chemical Shifts. [Link]

- Journal of the American Chemical Society. The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. [Link]

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- RSC Publishing. Dihydrogen contacts observed by through-space indirect NMR coupling. [Link]

- The Royal Society of Chemistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

- The Royal Society of Chemistry.

- Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

- MDPI.

- Chemistry Stack Exchange. Proton NMR signals and rings. [Link]

- YouTube.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]

- 9. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR [m.chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 15. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-3-fluoro-6-methylpyridine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an unparalleled tool in the arsenal of the modern chemist for the unambiguous structural elucidation of organic molecules. For researchers in medicinal chemistry and materials science, navigating the complexities of polysubstituted heteroaromatic systems is a daily challenge. The pyridine scaffold, a cornerstone of countless pharmaceuticals and functional materials, presents a fascinating case study in how electronic and steric effects modulate spectroscopic signatures.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 2-chloro-3-fluoro-6-methylpyridine. Moving beyond a simple reporting of data, we will dissect the underlying principles that govern the chemical shifts of each carbon atom in this complex environment. By leveraging foundational data from simpler pyridine derivatives and applying established principles of substituent effects, we will construct a robust, predictive model for the spectrum. This document is designed for the practicing researcher, offering not only a detailed spectral assignment but also the causal reasoning and experimental context required for confident application in the laboratory.

Part 1: Foundational Principles - Substituent Effects on the Pyridine Ring

The ¹³C chemical shifts in a substituted pyridine are a direct reflection of the local electron density around each carbon nucleus. This density is primarily modulated by the interplay of inductive and resonance effects imparted by both the ring nitrogen and the attached substituents. To understand the target molecule, we must first establish a baseline and quantify the impact of each individual substituent.

The Parent Heterocycle: Pyridine

The electronic landscape of the pyridine ring is inherently polarized due to the electronegativity of the nitrogen atom. This results in a general deshielding (downfield shift) of the ring carbons compared to benzene (δ ≈ 128.5 ppm). The effect is most pronounced at the α-carbons (C2/C6) and the γ-carbon (C4), which are more electron-deficient.

A representative experimental spectrum of pyridine in CDCl₃ shows the following assignments[1][2][3]:

-

C2 / C6: ~150 ppm

-

C3 / C5: ~124 ppm

-

C4: ~136 ppm

These values serve as our essential baseline for calculating the impact of substituents.

Quantifying Substituent Chemical Shifts (SCS)

The influence of a substituent can be quantified by calculating its Substituent Chemical Shift (SCS) value for each position (ipso, ortho, meta, para). This is achieved by subtracting the chemical shift of the parent pyridine from that of the monosubstituted derivative[4].

δ_SCS = δ_(monosubstituted pyridine) - δ_(pyridine)

We will derive these SCS values from experimental data for 2-chloropyridine, 3-fluoropyridine, and 2-methylpyridine to build our predictive model.

-

Chloro Group (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby carbons. Conversely, through its lone pairs, it has an electron-donating resonance effect (+R), which tends to shield carbons at the ortho and para positions. Typically, the inductive effect is dominant for halogens.

-

Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a powerful -I effect that significantly deshields adjacent carbons. Its +R effect is weaker compared to other halogens. A key diagnostic feature is the presence of carbon-fluorine spin-spin coupling (J-coupling), which splits ¹³C signals into doublets[5][6]. The magnitude of the coupling constant (¹J_CF, ²J_CF, etc.) provides invaluable confirmation of assignments.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It generally causes a shielding (upfield) shift, particularly at the ipso and para positions.

Part 2: Predictive Analysis of this compound

Baseline Data and SCS Calculation

The following table summarizes the experimental ¹³C NMR data for pyridine and the relevant monosubstituted derivatives, which will be used to derive the SCS values.

| Carbon | Pyridine[2] (δ ppm) | 2-Chloropyridine[11] (δ ppm) | 3-Fluoropyridine[12] (δ ppm) | 2-Methylpyridine[13] (δ ppm) |

| C2 | 149.7 | 152.7 | 147.2 (d) | 158.3 |

| C3 | 123.5 | 124.5 | 158.6 (d) | 120.7 |

| C4 | 135.7 | 139.2 | 127.6 (d) | 136.3 |

| C5 | 123.5 | 123.0 | 123.1 | 123.3 |

| C6 | 149.7 | 149.9 | 140.2 (d) | 149.0 |

| -CH₃ | N/A | N/A | N/A | 24.3 |

| (d) = doublet due to C-F coupling |

From this data, we can calculate the SCS values for each substituent. For the 6-methyl group, we use the values derived from the 2-methylpyridine data, and for the 2-chloro and 3-fluoro groups, we use their respective data sets.

Predicted ¹³C Chemical Shifts

The predicted chemical shift for each carbon in the target molecule is calculated using the following formula: δ_predicted = δ_pyridine + ΣSCS_substituents

The table below presents the step-by-step calculation and the final predicted chemical shifts.

| Carbon | δ Pyridine | SCS (2-Cl) | SCS (3-F) | SCS (6-Me) | δ Predicted |

| C2 | 149.7 | +3.0 (ipso) | -2.5 (ortho) | -0.7 (para) | 149.5 |

| C3 | 123.5 | +1.0 (ortho) | +35.1 (ipso) | -0.2 (meta) | 159.4 |

| C4 | 135.7 | +3.5 (meta) | -8.1 (ortho) | +0.6 (meta) | 131.7 |

| C5 | 123.5 | -0.5 (para) | -0.4 (meta) | -2.8 (ortho) | 119.8 |

| C6 | 149.7 | +0.2 (meta) | -9.5 (para) | +8.6 (ipso) | 149.0 |

| -CH₃ | N/A | N/A | N/A | +24.3 (ipso) | 24.3 |

Part 3: Detailed Spectral Assignment and Mechanistic Rationale

Based on the predictive analysis, we can now assign each signal and provide a detailed rationale grounded in electronic principles.

Summary of Predicted ¹³C NMR Assignments

| Carbon Atom | Predicted Shift (δ ppm) | Expected Multiplicity | Rationale for Chemical Shift |

| C3 | 159.4 | Doublet (¹J_CF) | Strongest deshielding due to the ipso effect of the highly electronegative fluorine atom. |

| C2 | 149.5 | Doublet (²J_CF) | Ipso to chlorine and ortho to fluorine. The deshielding ipso effect of Cl is partially offset by the shielding ortho effect of F. |

| C6 | 149.0 | Singlet | Ipso to the electron-donating methyl group, but also ortho to the ring nitrogen. These competing effects result in a shift similar to C2 in pyridine. |

| C4 | 131.7 | Doublet (³J_CF) | Para to the shielding methyl group but meta to the deshielding Cl and ortho to the deshielding F. The net result is a moderate downfield shift. |

| C5 | 119.8 | Singlet | Ortho to the shielding methyl group and para to the slightly shielding Cl. This carbon is the most upfield of the ring carbons. |

| -CH₃ | 24.3 | Singlet | Typical chemical shift for a methyl group attached to an sp² carbon of an aromatic ring. |

Visualizing the Prediction Workflow